Methyl 5,5-dimethyl-4-oxohexanoate

Description

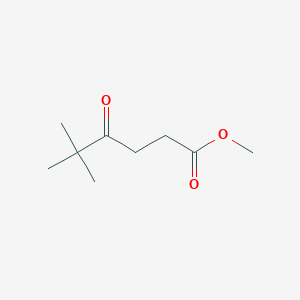

Methyl 5,5-dimethyl-4-oxohexanoate (CAS: 34553-32-7) is a γ-keto ester characterized by a methyl ester group at position 1, a ketone at position 4, and two methyl substituents at position 5 (Figure 1). Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol. This compound is synthesized via a zinc carbenoid-mediated chain extension of β-keto esters, utilizing diethylzinc and methylene iodide under inert conditions . The reaction proceeds through a Simmons-Smith-type cyclopropanation followed by ring cleavage, yielding the γ-keto ester in high purity .

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 5,5-dimethyl-4-oxohexanoate |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)7(10)5-6-8(11)12-4/h5-6H2,1-4H3 |

InChI Key |

RBYITJRPJYFQRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-dimethyl-4-oxohexanoate can be synthesized through the reaction of methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc and methylene iodide in methylene chloride. The reaction is carried out under nitrogen to prevent the diethylzinc from igniting upon exposure to air. The reaction mixture is stirred and cooled in an ice-water bath before the addition of the reagents. After the reaction is complete, the product is purified by vacuum distillation from anhydrous potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically involve the same reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

Oxidation: Hexanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Synthesis:

Methyl 5,5-dimethyl-4-oxohexanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

2. Pharmaceutical Applications:

The compound has been investigated for its potential use in drug development. Its derivatives may exhibit biological activity, making them suitable candidates for further pharmacological studies. For instance, derivatives of similar compounds have shown promise in anti-inflammatory and analgesic activities.

Agrochemical Applications

This compound can also be utilized in the formulation of agrochemicals. Its properties make it a suitable candidate for developing herbicides and pesticides due to its ability to modify biological pathways in target organisms.

Case Studies

Case Study 1: Synthesis and Characterization

A study published in Chemical Communications explored the synthesis of this compound through a solvent-free reaction involving 1,3-cyclohexanedione and ethanol. The reaction achieved a yield of 76%, demonstrating an efficient method for producing this compound .

Case Study 2: Biological Activity Assessment

Research conducted on similar oxoesters indicated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. This suggests potential applications in pharmaceuticals as antibacterial agents.

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Selectivity (%) | Catalyst Used |

|---|---|---|---|

| Michael Addition (K2HPO4) | 37 | >92 | Potassium hydrogen phosphate |

| Michael Addition (NaHCO3) | 35 | >90 | Sodium bicarbonate |

| Solvent-free Reaction | 76 | Not specified | None |

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-4-oxohexanoate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups allow it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Similar γ-Keto Esters

Key Observations:

- Steric and Electronic Effects: The 5,5-dimethyl groups in Methyl 5,5-dimethyl-4-oxohexanoate introduce significant steric hindrance, which influences its reactivity in alkylation and condensation reactions compared to less hindered analogs like Methyl 5-oxohexanoate .

- Synthetic Flexibility : Zinc-mediated methods (e.g., ) avoid toxic mercury reagents used in aryl-substituted analogs (), enhancing safety but requiring strict inert conditions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Table 3: Reactivity in Alkylation and Condensation Reactions

Key Observations:

- Steric Limitations: The 5,5-dimethyl groups in this compound reduce reactivity toward bulky electrophiles compared to less hindered esters .

- Synthetic Utility : This compound serves as a precursor for prostaglandin analogs and terpene derivatives, leveraging its ketone for subsequent reductions or Grignard reactions .

Biological Activity

Methyl 5,5-dimethyl-4-oxohexanoate (C9H16O3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 12383075 |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.23 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of diketones with methyl esters under controlled conditions. The synthetic routes often aim to optimize yield and purity while minimizing by-products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 500 μg/mL for these pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro using several cancer cell lines. In a study employing the MTT assay, the compound showed promising growth inhibition against human breast cancer cells (MCF-7) with an IC50 value of around 30 μM. This suggests that it may interfere with cellular proliferation pathways, potentially through apoptosis induction .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively in DPPH assays, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls. This property could be beneficial in preventing oxidative damage in various biological systems .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:

- Antimicrobial Action : Disruption of bacterial cell membrane integrity.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

- Antioxidant Effect : Neutralization of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A comprehensive study involving various bacterial strains highlighted the effectiveness of this compound in inhibiting biofilm formation in Staphylococcus epidermidis. The compound's ability to disrupt biofilm integrity suggests potential applications in treating biofilm-associated infections . -

Case Study on Anticancer Properties :

In a controlled laboratory setting, researchers observed that treatment with this compound led to a significant decrease in viability of colorectal cancer cells (HT-29), indicating its potential as a novel therapeutic agent for colorectal cancer .

Q & A

Q. What are the primary synthetic routes for Methyl 5,5-dimethyl-4-oxohexanoate, and how do reaction conditions influence yield?

this compound is synthesized via C-alkylation and oxidation pathways. For example, in Friedel-Crafts alkylation, the ester is formed by reacting a diketone precursor with methylating agents under acidic conditions. Evidence from reaction indices highlights its preparation via methylenation (e.g., using methyl iodide or dimethyl sulfate) and subsequent oxidation of intermediates like cyclohexene derivatives . Yield optimization requires precise control of temperature (typically 0–25°C), stoichiometry of alkylating agents, and inert atmospheres to prevent side reactions like over-alkylation or ester hydrolysis. Catalytic amounts of Lewis acids (e.g., AlCl₃) are critical for regioselectivity in alkylation steps .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The ester’s methyl groups (5,5-dimethyl) appear as singlets at δ ~1.2–1.4 ppm. The ketone (4-oxo) lacks protons but deshields adjacent methylene groups, observed as a multiplet at δ ~2.5–2.7 ppm. The methoxy group (OCH₃) resonates as a singlet at δ ~3.6 ppm.

- ¹³C NMR : The carbonyl carbons (ester C=O and ketone C=O) appear at δ ~170–210 ppm.

- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) confirm functional groups.

Cross-referencing with databases like PubChem (see for analogous compounds) and synthetic literature (e.g., ) validates assignments .

Q. What are the common derivatives or analogs of this compound in organic synthesis?

This compound serves as a precursor for γ-keto esters and spirocyclic ketones . For instance:

- Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate () is synthesized via transesterification.

- Derivatives like 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione () are generated through ketalization or cyclocondensation.

These analogs are pivotal in constructing complex frameworks for natural product synthesis .

Advanced Research Questions

Q. How can contradictory data in literature regarding the reactivity of this compound be resolved?

Discrepancies often arise in stereochemical outcomes or reaction efficiency . For example, lists the compound under both alkylation and methylenation, suggesting divergent pathways. To resolve contradictions:

- Perform control experiments replicating reported conditions (e.g., varying catalysts or solvents).

- Use kinetic studies (e.g., in situ IR) to track intermediate formation.

- Compare spectroscopic data with literature (e.g., ’s CAS registry 34553-32-7) to confirm product identity.

Contradictions may stem from impurities in starting materials or unoptimized reaction parameters .

Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-configured ligands (e.g., Evans oxazolidinones) during alkylation steps.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures.

- Chiral chromatography : Employ HPLC with cellulose-based columns for preparative separation.

’s methodology for (3S)-3-methyl-5-oxohexanoic acid provides a template for stereocontrol via asymmetric induction .

Q. How does this compound participate in multi-step syntheses of bioactive molecules?

The compound’s γ-keto ester moiety is a versatile handle for:

- Mannich reactions : To introduce amine functionalities (e.g., ’s anti-inflammatory agents).

- Aldol condensations : For constructing polycyclic systems (e.g., ’s cyclohexylpentanoate derivatives).

- Reductive amination : To generate pyrrolidine or piperidine scaffolds.

Case studies in demonstrate its utility in synthesizing leukocyte migration inhibitors via ketone-amine couplings .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

- GC-MS : Detects volatile byproducts (e.g., residual alkylating agents).

- HPLC-DAD : Quantifies non-volatile impurities (e.g., diketone precursors) using C18 columns and UV detection at 210–220 nm.

- Elemental analysis : Verifies stoichiometric purity (C, H, O %).

Cross-validation with synthetic protocols in and ensures compliance with purity thresholds (e.g., ≥95% in ) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT calculations : Optimize transition states for alkylation/oxidation steps (e.g., B3LYP/6-31G* basis set).

- Molecular docking : Screen interactions with enzymes (e.g., lipases for kinetic resolution).

- QSPR models : Correlate substituent effects with reaction rates.

’s design of bioactive analogs exemplifies computational-guided synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.